molecular formula C12H14N2O2 B1417849 3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid CAS No. 915921-19-6

3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid

Cat. No. B1417849
M. Wt: 218.25 g/mol
InChI Key: OIBSOTVYJCHRGX-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Chemical Reactions Analysis

There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds . Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .


Physical And Chemical Properties Analysis

The IR (KBr) of the compound is 1238 cm −1 (strong, sharp, –C=S of thiocarbonyl ring), 1726 cm −1 (strong, sharp, –CO of coumarin ring) . The 1 H NMR (400 MHz, DMSO-d 6 /TMS) is δ 1.18 (t, J = 7.6 Hz, 3H, –C H3), 4.0 (s, 2H, –C H2), 4.60 (q, 2H, OC H2), 6.75–7.81 (m, 10H, Ar– H), 8.19 (s, 1H, Ar– H), 8.41 (s, 1H, Ar– H) .

Scientific Research Applications

Antioxidant Capacity and Pharmacological Evaluation

  • Antioxidant Capacity Assays

    The ABTS/PP decolorization assay of antioxidant capacity is a widely used method to evaluate the antioxidant potential of compounds, including those of a phenolic nature. This method highlights the specific reactions certain antioxidants undergo, such as coupling with ABTS radical cations or undergoing oxidation without coupling, which could be relevant for evaluating the antioxidant potential of benzimidazole derivatives (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

  • Pharmacological Evaluation of Benzofused Thiazole Derivatives

    Research focused on the development and pharmacological evaluation of benzofused thiazole analogues, including antioxidant and anti-inflammatory activities, may provide insights into the therapeutic potential of related chemical structures, including benzimidazole derivatives. This work underscores the importance of synthesizing and testing similar compounds for their potential health benefits (Raut et al., 2020).

Biological Properties and Potential Applications

  • Medicinal Perspectives of Benzimidazole Derivatives

    Benzimidazole derivatives are recognized for their wide range of pharmacological functions, including antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory activities. The versatility of the benzimidazole core in medicinal chemistry suggests potential research applications for similar compounds in developing new therapeutic agents (Vasuki et al., 2021).

  • Therapeutic Potential of Benzimidazole

    The benzimidazole scaffold is highlighted as a significant moiety in the development of various therapeutic compounds. The diverse biological activities associated with benzimidazole derivatives, stemming from modifications around the benzimidazole nucleus, underscore their importance in drug discovery and development, pointing towards the research potential of structurally related compounds (Babbar, Swikriti, & Arora, 2020).

Safety And Hazards

The Hazard Statements of the compound are H302, H315, H319, H332, H335 . The Precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-3-4-9-12(8(7)2)14-10(13-9)5-6-11(15)16/h3-4H,5-6H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBSOTVYJCHRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249360
Record name 6,7-Dimethyl-1H-benzimidazole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid

CAS RN

915921-19-6
Record name 6,7-Dimethyl-1H-benzimidazole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethyl-1H-benzimidazole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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